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molecular formula C16H23Br2ClN2O3 B8742583 3,5-dibromo-N-[(1-ethylpyrrolidin-1-ium-2-yl)methyl]-2,6-dimethoxybenzamide chloride

3,5-dibromo-N-[(1-ethylpyrrolidin-1-ium-2-yl)methyl]-2,6-dimethoxybenzamide chloride

Cat. No. B8742583
M. Wt: 486.6 g/mol
InChI Key: HRXLYQNSAFLNEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04232037

Procedure details

Using the same method as for compound of Example 8 this compound is prepared from 20.4 g (0.06 mol) of 3,5-dibromo-2,6-dimethoxybenzoic acid, 50 ml of thionyl chloride and 7.7 g (0.06 mol) of 2-(aminomethyl)-1-ethylpyrrolidine. The obtained product is recrystallized from ethanol-ethyl ether. Yield: 20.2 g, m.p. 164°-65° C. The free base is precipitated from the water solution of the hydrochloric salt by the addition of sodium hydroxide, m.p. 133°-134° C.
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20.4 g
Type
reactant
Reaction Step Two
Quantity
7.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([N:4]1[CH2:8][CH2:7][CH2:6][CH:5]1[CH2:9][NH:10]C(=O)C1C(OC)=CC=C([Cl:20])C=1OC)[CH3:3].[Br:24][C:25]1[C:26]([O:37][CH3:38])=[C:27]([C:31]([O:35][CH3:36])=[C:32]([Br:34])[CH:33]=1)[C:28]([OH:30])=O.NCC1CCCN1CC>S(Cl)(Cl)=O>[ClH:20].[CH2:2]([N:4]1[CH2:8][CH2:7][CH2:6][CH:5]1[CH2:9][NH:10][C:28](=[O:30])[C:27]1[C:31]([O:35][CH3:36])=[C:32]([Br:34])[CH:33]=[C:25]([Br:24])[C:26]=1[O:37][CH3:38])[CH3:3] |f:0.1,5.6|

Inputs

Step One
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)N1C(CCC1)CNC(C1=C(C(=CC=C1OC)Cl)OC)=O
Step Two
Name
Quantity
20.4 g
Type
reactant
Smiles
BrC=1C(=C(C(=O)O)C(=C(C1)Br)OC)OC
Name
Quantity
7.7 g
Type
reactant
Smiles
NCC1N(CCC1)CC
Name
Quantity
50 mL
Type
solvent
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The obtained product is recrystallized from ethanol-ethyl ether
CUSTOM
Type
CUSTOM
Details
The free base is precipitated from the water solution of the hydrochloric salt by the addition of sodium hydroxide, m.p. 133°-134° C.

Outcomes

Product
Name
Type
Smiles
Cl.C(C)N1C(CCC1)CNC(C1=C(C(=CC(=C1OC)Br)Br)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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